molecular formula C12H17N3S2 B1326631 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 861227-41-0

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326631
CAS No.: 861227-41-0
M. Wt: 267.4 g/mol
InChI Key: JQOCQTDFMPAZMM-UHFFFAOYSA-N
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Description

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with isopropyl and thienyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile molecule for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with isopropyl halides.

    Thienyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The isopropyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential as an antimicrobial or antifungal agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The isopropyl and thienyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a thienyl group.

    4-isopropyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different thienyl substitution pattern.

Uniqueness

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the isopropyl and thienyl groups, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

4-propan-2-yl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-7(2)10-5-9(6-17-10)11-13-14-12(16)15(11)8(3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOCQTDFMPAZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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